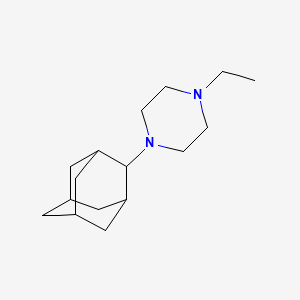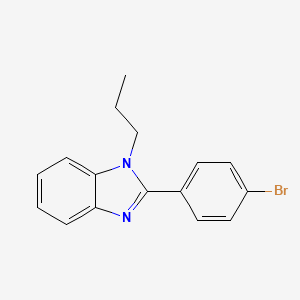![molecular formula C14H13NO4 B5802077 {2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)
{2-[(3-nitrobenzyl)oxy]phenyl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(3-nitrobenzyl)oxy]phenyl}methanol, also known as NBOMe, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It belongs to the family of phenethylamines and is structurally similar to other compounds such as mescaline and 2C-B.
Mechanism of Action
{2-[(3-nitrobenzyl)oxy]phenyl}methanol acts as a partial agonist at the 5-HT2A receptor, which means that it binds to the receptor and activates it to a certain extent, but not fully. This results in a different pattern of receptor activation compared to full agonists such as LSD. The exact mechanism of action of this compound is still not fully understood and requires further research.
Biochemical and Physiological Effects:
This compound has been found to elicit various biochemical and physiological effects in animal models and human subjects. These include changes in heart rate, blood pressure, body temperature, and neurotransmitter levels. It has also been found to induce hallucinations, altered perception, and changes in mood and cognition.
Advantages and Limitations for Lab Experiments
One of the main advantages of using {2-[(3-nitrobenzyl)oxy]phenyl}methanol in lab experiments is its high affinity for the 5-HT2A receptor, which allows for selective activation of this receptor without affecting other receptors. This makes it a valuable tool for studying the role of the 5-HT2A receptor in various physiological and psychological processes. However, there are also limitations to using this compound, such as its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are several future directions for research on {2-[(3-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective ligands for the 5-HT2A receptor, which could have fewer side effects and greater therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological and psychological processes.
Synthesis Methods
The synthesis of {2-[(3-nitrobenzyl)oxy]phenyl}methanol involves the reaction between 2-methoxybenzaldehyde and 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reduced using sodium borohydride to obtain this compound.
Scientific Research Applications
{2-[(3-nitrobenzyl)oxy]phenyl}methanol has been used in various scientific research studies due to its potential as a ligand for serotonin receptors. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and psychological processes such as mood regulation, perception, and cognition. This makes this compound a valuable tool for studying the role of serotonin receptors in these processes.
properties
IUPAC Name |
[2-[(3-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-9-12-5-1-2-7-14(12)19-10-11-4-3-6-13(8-11)15(17)18/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOXRLIGWQAOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)




![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)

![N-[2-(1-methylcyclopropyl)phenyl]butanamide](/img/structure/B5802064.png)

![1-{1-hydroxy-4-methyl-2-[4-(methylthio)phenyl]-1H-imidazol-5-yl}ethanone](/img/structure/B5802075.png)


![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)